molecular formula C12H9ClFN B1612880 4-(3-Chloro-4-fluorophenyl)aniline CAS No. 405058-02-8

4-(3-Chloro-4-fluorophenyl)aniline

Cat. No. B1612880
M. Wt: 221.66 g/mol
InChI Key: ACUVTXWUIMEPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)aniline is a dihalo-substituted aniline . It is a compound of interest in medicinal chemistry due to its wide range of biological properties .


Synthesis Analysis

The synthesis of 4-(3-Chloro-4-fluorophenyl)aniline involves several steps. An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in one protocol . Another synthesis method involves the condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl .


Molecular Structure Analysis

The structural and spectroscopic properties of 4-(3-Chloro-4-fluorophenyl)aniline were investigated using quantum calculations . The density functional theory approach at B3LYP/6–31G (d) data set was applied .


Chemical Reactions Analysis

4-(3-Chloro-4-fluorophenyl)aniline has been used in the synthesis of various compounds. For example, it has been used in the O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl)morpholine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Chloro-4-fluorophenyl)aniline can be determined using various methods. For example, its enthalpy of vaporization at boiling point (487.15K) is 42.561kjoule/mol .

Scientific Research Applications

Summary of the Application

“4-(3-Chloro-4-fluorophenyl)aniline” is used as a precursor to synthesize a Schiff base ligand, which is then used to form metal complexes. These complexes have been studied for their antibacterial properties .

Methods of Application or Experimental Procedures

The Schiff base ligand is synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. This ligand is then used to form metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium .

Results or Outcomes

The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

2. Application in Tyrosinase Inhibition Research

Summary of the Application

“4-(3-Chloro-4-fluorophenyl)aniline” is used in the synthesis of compounds that inhibit tyrosinase, an enzyme implicated in melanin production. Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Methods of Application or Experimental Procedures

The 3-chloro-4-fluorophenyl fragment is incorporated into distinct chemotypes, which are then tested for their ability to inhibit tyrosinase from Agaricus bisporus (AbTYR) .

Results or Outcomes

The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors .

3. Application in the Synthesis of Quinoline Derivatives

Summary of the Application

“4-(3-Chloro-4-fluorophenyl)aniline” is used in the synthesis of quinoline derivatives. These derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Methods of Application or Experimental Procedures

The 3-chloro-4-fluorophenyl fragment is incorporated into distinct chemotypes, which are then tested for their ability to inhibit tyrosinase from Agaricus bisporus (AbTYR) .

Results or Outcomes

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

4. Application in the Synthesis of Lapatinib

Summary of the Application

“4-(3-Chloro-4-fluorophenyl)aniline” is used as an intermediate in the synthesis of Lapatinib , a drug used to treat certain types of breast cancer.

Results or Outcomes

The successful synthesis of Lapatinib, a potent drug used in the treatment of breast cancer .

5. Application in the Synthesis of Quinazolin-6-yl Acetate

Summary of the Application

“4-(3-Chloro-4-fluorophenyl)aniline” is used in the preparation of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .

Results or Outcomes

The successful synthesis of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .

6. Application in Suzuki-Miyaura Coupling

Summary of the Application

“4-(3-Chloro-4-fluorophenyl)aniline” is used as a reactant in Suzuki-Miyaura coupling reactions .

Methods of Application or Experimental Procedures

The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Results or Outcomes

The successful execution of Suzuki-Miyaura coupling reactions using “4-(3-Chloro-4-fluorophenyl)aniline” as a reactant .

Safety And Hazards

4-(3-Chloro-4-fluorophenyl)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .

Future Directions

The 3-chloro-4-fluorophenyl motif, which is present in 4-(3-Chloro-4-fluorophenyl)aniline, has been leveraged to identify inhibitors of tyrosinase from Agaricus bisporus . This suggests potential future directions for the development of new pharmaceutical and cosmetic applications .

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVTXWUIMEPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609772
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenyl)aniline

CAS RN

405058-02-8
Record name 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405058-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-4-fluorophenyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-4-fluorophenyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-4-fluorophenyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-4-fluorophenyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-4-fluorophenyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(3-Chloro-4-fluorophenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.